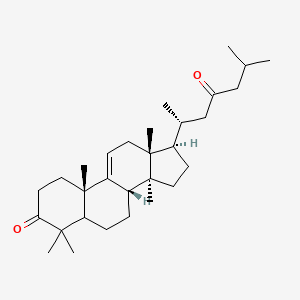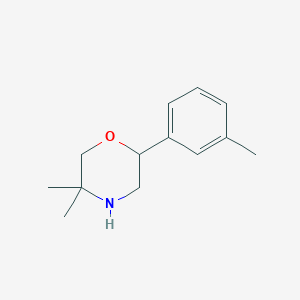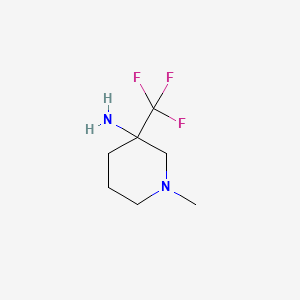![molecular formula C8H7ClF2O2S B15239070 [2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
[2-(Difluoromethyl)phenyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Difluoromethyl)phenyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C₈H₇ClF₂O₂S. It is known for its applications in various chemical reactions and research fields due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethyl)phenyl]methanesulfonyl chloride typically involves the reaction of [2-(Difluoromethyl)phenyl]methanol with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to facilitate the conversion of the alcohol group to the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: [2-(Difluoromethyl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form [2-(Difluoromethyl)phenyl]methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (Et₃N) or pyridine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products Formed:
Substitution Reactions: Formation of sulfonamides, sulfonates, or sulfonic acids.
Reduction Reactions: Formation of [2-(Difluoromethyl)phenyl]methanesulfonamide.
Oxidation Reactions: Formation of sulfonic acids or sulfonates.
Aplicaciones Científicas De Investigación
Chemistry: [2-(Difluoromethyl)phenyl]methanesulfonyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates. It is also employed in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for various chemical processes.
Mecanismo De Acción
The mechanism of action of [2-(Difluoromethyl)phenyl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
[2-(Trifluoromethyl)phenyl]methanesulfonyl chloride: Similar structure but with an additional fluorine atom, leading to different reactivity and applications.
[2-(Chloromethyl)phenyl]methanesulfonyl chloride: Contains a chlorine atom instead of a difluoromethyl group, resulting in different chemical properties and reactivity.
[2-(Methyl)phenyl]methanesulfonyl chloride: Lacks the fluorine atoms, leading to different reactivity and applications.
Uniqueness: The presence of the difluoromethyl group in [2-(Difluoromethyl)phenyl]methanesulfonyl chloride imparts unique chemical properties, such as increased electrophilicity and stability, making it a valuable reagent in various chemical and research applications.
Propiedades
Fórmula molecular |
C8H7ClF2O2S |
|---|---|
Peso molecular |
240.66 g/mol |
Nombre IUPAC |
[2-(difluoromethyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O2S/c9-14(12,13)5-6-3-1-2-4-7(6)8(10)11/h1-4,8H,5H2 |
Clave InChI |
XPCZFXOMLWFXMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


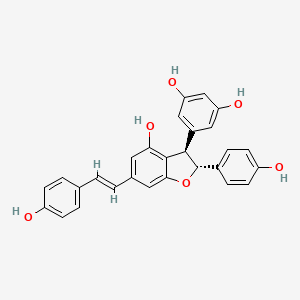
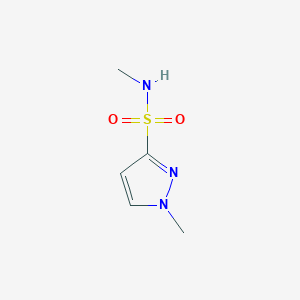
![(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239023.png)
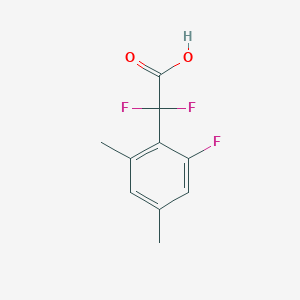
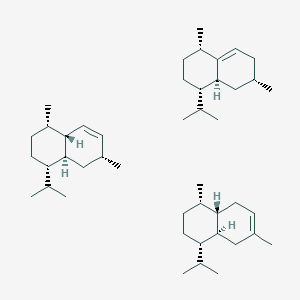
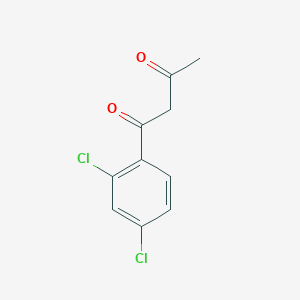
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
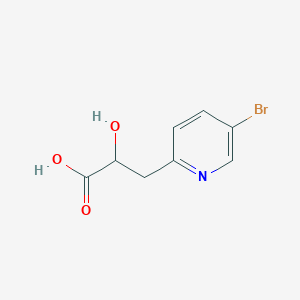
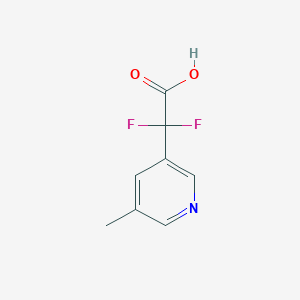
![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate](/img/structure/B15239068.png)
